molecular formula C21H21ClN2O B5202512 1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol

1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol

Cat. No. B5202512
M. Wt: 352.9 g/mol
InChI Key: ZGPGDESXGVOIKM-UHFFFAOYSA-N
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Description

Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Naphthols, on the other hand, are a class of organic compounds structurally related to naphthalene. They can be used in the synthesis of certain dyes and are also precursors to certain plasticizers .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, 1-(3-Chlorophenyl)piperazine, has been reported. Its molecular formula is C10H13ClN2 and its molecular weight is 196.677 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol” are not available, piperazine and its derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with sulfonium salts, participate in the Ugi reaction, and undergo ring opening of aziridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on its specific structure. For a compound similar to the one you’re asking about, 1-(3-Chlorophenyl)piperazine, the molecular weight is 196.677 .

Scientific Research Applications

Antifungal Applications

This compound could be used in the development of antifungal agents. The synthesized triazole derivatives were evaluated for their antifungal activities . The molecular docking study has also been carried out against the active site of cytochrome P450 lanosterol 14α-demethylase of C. albicans to understand the binding affinity and binding interactions of enzyme and synthesized derivatives .

Antioxidant Applications

The compound could also have potential antioxidant properties. The synthesized triazole derivatives were evaluated for their antioxidant activities .

Antitubercular Applications

The compound could be used in the development of antitubercular agents. The synthesized triazole derivatives were evaluated for their antitubercular activities .

Anti-viral Applications

The compound could be used in the development of anti-viral agents. The various biological and pharmacological applications of drugs such as anti-viral properties can be easily tuned by introducing heterocyclic moieties .

Anti-inflammatory Applications

The compound could be used in the development of anti-inflammatory agents. The various biological and pharmacological applications of drugs such as anti-inflammatory properties can be easily tuned by introducing heterocyclic moieties .

Anti-cancer Applications

The compound could be used in the development of anti-cancer agents. The various biological and pharmacological applications of drugs such as anti-cancer properties can be easily tuned by introducing heterocyclic moieties .

Anti-bacterial Applications

The compound could be used in the development of anti-bacterial agents. The various biological and pharmacological applications of drugs such as anti-bacterial properties can be easily tuned by introducing heterocyclic moieties .

DNA Binding Applications

The compound could be used in the development of DNA binding agents. The various biological and pharmacological applications of drugs such as DNA binding properties can be easily tuned by introducing heterocyclic moieties .

Mechanism of Action

The mechanism of action of piperazine derivatives can vary widely depending on their specific chemical structure and the biological system in which they are active. Some piperazine derivatives have been found to have antifungal, antioxidant, and antitubercular activities .

Safety and Hazards

The safety and hazards associated with a compound can depend on its specific structure. For a compound similar to the one you’re asking about, 1-(3-Chlorophenyl)piperazine, it is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Piperazine derivatives continue to be an area of active research due to their wide range of biological and pharmaceutical activity. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the piperazine scaffold .

properties

IUPAC Name

1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O/c22-17-5-3-6-18(14-17)24-12-10-23(11-13-24)15-20-19-7-2-1-4-16(19)8-9-21(20)25/h1-9,14,25H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPGDESXGVOIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol

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